molecular formula C7H13NO2 B13854758 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid

2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid

Cat. No.: B13854758
M. Wt: 154.25 g/mol
InChI Key: WKXRHAACRPUBIC-KAFHOZLVSA-N
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Description

2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms Deuterium is a stable isotope of hydrogen with one proton and one neutron, making it twice as heavy as hydrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through several methods, including:

    Catalytic Exchange Reactions: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

    Deuterated Reagents: Employing deuterated reagents such as deuterated solvents (e.g., D2O) or deuterated acids (e.g., DCl) in the reaction mixture to facilitate the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions or the use of deuterated feedstocks. The choice of method depends on the desired level of deuteration and the specific requirements of the compound being synthesized.

Chemical Reactions Analysis

Types of Reactions

2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding deuterated carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum deuteride (LiAlD4) can convert the compound into deuterated alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum deuteride (LiAlD4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products

The major products formed from these reactions include deuterated carboxylic acids, deuterated alcohols, and substituted deuterated compounds.

Scientific Research Applications

2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect and reaction pathways.

    Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals by enhancing metabolic stability.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.

Mechanism of Action

The mechanism of action of 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid involves the incorporation of deuterium atoms, which can alter the compound’s chemical and physical properties. Deuterium substitution can affect reaction rates, metabolic pathways, and the stability of the compound. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)propionic acid
  • 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)butyric acid

Uniqueness

2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid is unique due to its specific deuterium labeling pattern, which can provide distinct advantages in scientific research. The presence of multiple deuterium atoms can enhance the compound’s stability and provide valuable insights into reaction mechanisms and metabolic pathways.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

154.25 g/mol

IUPAC Name

2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid

InChI

InChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10)/i1D2,2D2,3D2,4D2,5D2,6D

InChI Key

WKXRHAACRPUBIC-KAFHOZLVSA-N

Isomeric SMILES

[2H]C1(C(C(C(NC1([2H])[2H])([2H])[2H])([2H])C([2H])([2H])C(=O)O)([2H])[2H])[2H]

Canonical SMILES

C1CC(CNC1)CC(=O)O

Origin of Product

United States

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